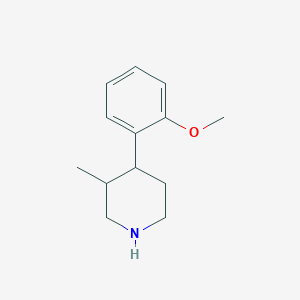

4-(2-Methoxyphenyl)-3-methylpiperidine

Description

Properties

IUPAC Name |

4-(2-methoxyphenyl)-3-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10-9-14-8-7-11(10)12-5-3-4-6-13(12)15-2/h3-6,10-11,14H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHZBPQQTMAUIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-3-methylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with methylamine to form an imine intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired piperidine compound. The reaction conditions typically involve the use of an organic solvent such as ethanol or methanol and are carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of the imine intermediate using a palladium catalyst. This method allows for the continuous production of the compound under controlled conditions, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-3-methylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

4-(2-Methoxyphenyl)-3-methylpiperidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including its effects on neurotransmitter systems.

Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-3-methylpiperidine involves its interaction with specific molecular targets in the body. The compound is believed to act on neurotransmitter receptors, modulating their activity and influencing the release and uptake of neurotransmitters. This modulation can lead to various pharmacological effects, including analgesic, anxiolytic, and antidepressant properties.

Comparison with Similar Compounds

Piperazine-Based Analogues (HBK Series)

describes a series of piperazine derivatives (HBK14–HBK19) containing a 4-(2-methoxyphenyl)piperazine core linked to phenoxyalkyl chains with varying substituents (e.g., chloro, methyl, trimethyl groups). Key differences include:

- HBK15: Incorporates a 2-chloro-6-methylphenoxy group, which may enhance receptor binding affinity due to electron-withdrawing effects .

- HBK17: Features a 2,5-dimethylphenoxy chain, likely increasing lipophilicity and membrane permeability compared to unsubstituted analogs.

Substituent diversity in the phenoxyalkyl chain suggests tailored optimization for target engagement .

3-Methylpiperidine Derivatives with Heterocyclic Moieties

highlights sulfamoyl and 1,3,4-oxadiazole derivatives of 3-methylpiperidine. For example:

- Compound 8d: 1-{[4-({[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)phenyl]sulfonyl}-3-methylpiperidine exhibits potent urease inhibition (IC₅₀ = 1.2 µM).

Structural Advantage : The 3-methyl group on the piperidine ring may reduce conformational flexibility, favoring a bioactive conformation.

Piperidine-Benzothiazole Hybrids

identifies a benzothiazole-piperazine hybrid (3-[4-[4-(2-Methoxyphenyl)piperazine-1-yl]butyl]-6-[2-[4-(4-fluorobenzoyl)piperidine-1-yl]ethyl]benzothiazole-2(3H)-one) as a high-throughput screening hit. The dual piperazine/piperidine scaffolds and fluorobenzoyl group likely contribute to its selectivity (SI > 10) in cytotoxicity assays .

Aryl-Substituted Piperidones

and describe piperidinone derivatives with aryl substitutions:

- 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one : The chloroacetyl group and trimethoxyphenyl substituents may improve anti-inflammatory or anticancer properties .

Comparative Note: The target compound lacks the piperidinone carbonyl group, which is critical for hydrogen bonding in these analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Methoxyphenyl)-3-methylpiperidine, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination, with careful control of temperature, solvent polarity, and catalyst selection. For example, piperidine derivatives are often synthesized via alkylation of amines or cyclization of precursor amines. Key parameters include:

- Temperature : 60–100°C for optimal reaction kinetics without side-product formation.

- Catalysts : Palladium or nickel catalysts for cross-coupling reactions involving methoxyphenyl groups.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates.

Post-synthesis purification via column chromatography or recrystallization is critical for isolating the target compound .

Q. How can researchers structurally characterize this compound to confirm its stereochemical configuration?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR to identify methoxyphenyl protons (δ 3.8–4.0 ppm for OCH) and piperidine ring protons.

- IR : Peaks at ~1250 cm (C-O stretch of methoxy) and ~2800 cm (C-H stretch of methyl groups).

- X-ray Crystallography : Resolve stereochemistry by analyzing crystal packing and bond angles, as demonstrated for similar piperidine derivatives .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., CHNO: calculated 205.15 g/mol).

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound, and what strategies can validate structure-activity relationships (SAR)?

- Methodological Answer :

- Comparative SAR Studies : Synthesize enantiomers (e.g., (3S)- vs. (3R)-configurations) and test against biological targets (e.g., enzyme inhibition assays). Evidence from analogous compounds shows that methoxy group positioning (ortho vs. para) significantly impacts receptor binding .

- Computational Docking : Use software like AutoDock or Schrödinger to model interactions with target proteins (e.g., FAAH enzymes). Adjust substituents (e.g., replacing methoxy with fluorine) and compare docking scores .

Q. What computational approaches are effective in predicting the pharmacokinetic properties and target interactions of this compound?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or pkCSM to estimate solubility, bioavailability, and cytochrome P450 interactions.

- Molecular Dynamics (MD) Simulations : Simulate membrane permeability (logP ~2.5 for piperidine derivatives) and stability of ligand-protein complexes over time .

Q. How should researchers address contradictory data in pharmacological studies, such as inconsistent toxicity profiles?

- Methodological Answer :

- Dose-Response Validation : Repeat assays across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects.

- Metabolite Screening : Use LC-MS to identify potential toxic metabolites (e.g., demethylated products).

- In Vivo Cross-Check : Compare in vitro toxicity (IC) with acute rodent studies, noting that limited toxicity data exist for this compound .

Q. What experimental designs are recommended for optimizing this compound derivatives in drug discovery pipelines?

- Methodological Answer :

- Fragment-Based Design : Start with the piperidine core and systematically add substituents (e.g., fluorophenyl, methyl groups) to enhance binding affinity.

- High-Throughput Screening (HTS) : Test derivatives against a panel of targets (e.g., GPCRs, ion channels) to identify off-target effects.

- Crystallographic Optimization : Co-crystallize lead compounds with target proteins to guide rational design .

Key Recommendations for Researchers

- Prioritize stereochemical resolution early in synthesis to avoid downstream SAR ambiguities.

- Cross-validate computational predictions with empirical assays, especially for understudied toxicity endpoints.

- Leverage structural analogs (e.g., fluorinated piperidines) to infer biological activity while awaiting targeted studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.